molecular formula C14H9ClO2S B3344651 Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate CAS No. 85992-30-9

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate

Cat. No.: B3344651
CAS No.: 85992-30-9
M. Wt: 276.7 g/mol
InChI Key: OHOGUWDSHRBKSE-UHFFFAOYSA-N
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Description

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate is a chemical compound with the molecular formula C14H9ClO2S and a molecular weight of 276.74 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and naphthalene, a polycyclic aromatic hydrocarbon. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method allows for the formation of the tricyclic structure characteristic of this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction typically involves the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene and naphthalene derivatives .

Scientific Research Applications

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate can be compared with other thiophene and naphthalene derivatives, such as:

The uniqueness of this compound lies in its tricyclic structure, which imparts specific chemical and biological properties not found in simpler derivatives.

Properties

IUPAC Name

methyl 1-chlorobenzo[e][1]benzothiole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2S/c1-17-14(16)13-12(15)11-9-5-3-2-4-8(9)6-7-10(11)18-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOGUWDSHRBKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522337
Record name Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85992-30-9
Record name Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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